5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
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Overview
Description
5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine or tetrahydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides or other oxidized products.
Reduction: Formation of dihydropyrimidine or tetrahydropyrimidine derivatives.
Scientific Research Applications
5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The trifluoroethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrimidine: Lacks the trifluoroethyl group, making it less lipophilic and potentially less bioactive.
2,2,2-Trifluoroethylamine: Lacks the pyrimidine ring, limiting its applications in organic synthesis and biological research.
Flupentiofenox: A commercially available trifluoroethyl thioether acaricide with similar bioactive properties but different structural features.
Uniqueness
5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is unique due to the combination of the pyrimidine ring, chlorine atom, and trifluoroethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQKSMBIXUVGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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